2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound known for its versatile applications in scientific research This compound is characterized by its unique structure, which includes a trichloroacetamide group and a dioxido-dihydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 1,1-dioxido-2,3-dihydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroacetamide group to a simpler amide.
Substitution: The chlorine atoms in the trichloroacetamide group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amides.
Substitution: Alkyl or aryl-substituted acetamides.
Scientific Research Applications
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis to form complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its therapeutic potential, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound has a similar structure but with fewer chlorine atoms, which may affect its reactivity and applications.
2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6Cl3NO3S |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H6Cl3NO3S/c7-6(8,9)5(11)10-4-1-2-14(12,13)3-4/h1-2,4H,3H2,(H,10,11) |
InChI Key |
BFGYKUOBBIMMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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